3-(Ethylamino)phenol

説明

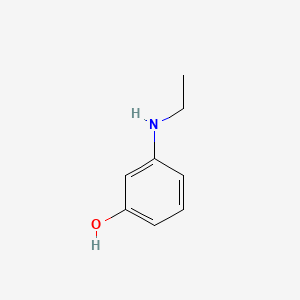

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(ethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKZDKSHNITMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025270 | |

| Record name | 3-Ethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-ethylaminophenol is a very viscous deep orange liquid. (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

349 °F at 12 mmHg (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-31-8 | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Ethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-M-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26AT05W85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

144 °F (NTP, 1992) | |

| Record name | 3-ETHYLAMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20362 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Ethylamino)phenol: Properties, Structure, and Synthesis

Abstract: This document provides a comprehensive technical overview of 3-(Ethylamino)phenol (CAS No: 621-31-8), a significant organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and dyes.[1] The guide details its fundamental chemical and physical properties, structural information, reactivity, and a representative synthetic protocol. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Chemical Structure and Identifiers

This compound is an aromatic organic compound featuring both a hydroxyl and an ethylamino functional group substituted on a benzene ring at positions 1 and 3, respectively. The presence of the amino group confers basic properties to the molecule, while the hydroxyl group provides weak acidity.[1][2]

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 621-31-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Ethyl-3-aminophenol, N-Ethyl-m-aminophenol, m-(Ethylamino)phenol | [1][2][4] |

| SMILES | CCNC1=CC(=CC=C1)O | [2][3][5] |

| InChI | InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | [1][2][4] |

| InChIKey | TVKZDKSHNITMRZ-UHFFFAOYSA-N | [1][2] |

Physicochemical and Computed Properties

This compound's physical state can vary depending on purity, appearing as a solid or a viscous liquid.[1][2] It is soluble in organic solvents and shows slight to moderate solubility in water.[1][2]

Table 2: Physicochemical and Computed Data for this compound

| Property | Value | Reference |

| Physical Form | Powder, or very viscous deep orange liquid | [2] |

| Melting Point | 56-62 °C | [2][6] |

| Boiling Point | 282 °C (at 760 mmHg); 176 °C (at 12 mmHg) | [2][3] |

| Water Solubility | Slightly soluble (0.1 to 1 mg/mL) | [2] |

| XLogP3 | 1.9 | [2][5] |

| Topological Polar Surface Area | 32.3 Ų | [2][6] |

| Hydrogen Bond Donor Count | 2 | [2][6] |

| Hydrogen Bond Acceptor Count | 2 | [2][6] |

| Rotatable Bond Count | 2 | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra are not provided in the search results, the expected characteristics based on its functional groups are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (around 7-8 ppm), a broad singlet for the phenolic -OH proton (typically 4-7 ppm), and signals corresponding to the ethyl group (-CH₂- and -CH₃) with appropriate splitting patterns.[7]

-

¹³C NMR: The spectrum would display distinct peaks for the aromatic carbons, with the carbons attached to the -OH and -NH- groups being significantly shifted, in addition to two signals for the ethyl group carbons.[2]

-

Infrared (IR) Spectroscopy: Key absorptions would include a strong, broad O-H stretching band around 3300-3500 cm⁻¹, an N-H stretching band, C-O stretching near 1000 cm⁻¹, and C=C stretching bands in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring.[7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve alpha-cleavage at the C-N bond and potential dehydration.[2][7]

Reactivity and Basic Properties

This compound exhibits dual reactivity due to its phenolic and amino functional groups.

-

Basicity: The ethylamino group imparts basic properties, allowing it to react with acids to form salts.[1][2] Amines can be incompatible with isocyanates, peroxides, acid halides, and epoxides.[2]

-

Acidity: The phenolic hydroxyl group is weakly acidic and will react with strong bases.[2] Phenols are generally incompatible with strong reducing agents like hydrides and alkali metals.[2]

-

Reactivity: The compound can participate in nucleophilic substitution and coupling reactions.[1] The phenol ring is activated towards electrophilic substitution and can be readily sulfonated or nitrated.[2]

-

Stability: this compound may be sensitive to prolonged exposure to air.[2]

Synthesis Pathway and Experimental Protocol

A common route for the synthesis of aminophenols involves the amination of dihydroxybenzenes. While a specific protocol for this compound was not found, a representative procedure can be adapted from the synthesis of its analogue, 3-(diethylamino)phenol, from resorcinol.[8]

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Catalytic Amination of Resorcinol

This protocol is a representative example based on similar documented procedures.[8]

-

Reaction Setup: In a high-pressure autoclave, charge resorcinol, an excess of ethylamine, and a catalytic amount of Raney Ni. Add water as the solvent.

-

Hydrogenation: Seal the autoclave and purge the atmosphere with hydrogen gas three times. Pressurize the vessel with hydrogen.

-

Reaction: Heat the reaction mixture to approximately 200°C while stirring. Maintain this temperature for several hours (e.g., 3 hours) to allow the amination reaction to proceed.

-

Workup: After the reaction is complete, cool the autoclave to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as n-butyl acetate.

-

Isolation: Collect the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography to obtain the final product of high purity.

Applications

The bifunctional nature of this compound makes it a valuable building block in various fields:

-

Dye and Pigment Industry: It serves as a key intermediate in the synthesis of a range of dyes.[1]

-

Pharmaceuticals: It is used as a precursor in the development of active pharmaceutical ingredients (APIs).[1]

-

Material Science: It has been utilized as a fluorophore for acrylate-based polymers and has shown potential as an antifungal agent.[3]

Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Transport Information | UN Number: 1759Hazard Class: 8 (Corrosive) | [2][3] |

Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

References

- 1. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]

- 4. 3-ETHYLAMINOPHENOL | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 6. 621-31-8(this compound) | Kuujia.com [nl.kuujia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]

- 9. uwaterloo.ca [uwaterloo.ca]

synthesis route for N-ethyl-m-aminophenol

Exploring Synthesis Pathways

I've initiated a thorough investigation into the various synthesis routes for N-ethyl-m-aminophenol. My focus is on sourcing detailed experimental procedures, optimal reaction conditions, and achieved yields from a range of academic papers, patents, and chemical engineering publications. I'm aiming to gain a complete understanding of available methods.

Defining Route Relevance

I'm now prioritizing the most common and industrially applicable synthesis pathways. I'm actively pinpointing specific experimental protocols, paying close attention to reactant quantities, solvents, catalysts, and purification steps for each critical route. I'm also deeply focused on collecting quantitative data, including yields, purities, and spectroscopic information, to build a robust comparative dataset. This information will form the basis of a detailed technical guide.

Evaluating Synthesis Routes

My preliminary investigation has yielded several promising synthesis routes for N-ethyl-m-aminophenol and similar compounds. Notably, direct amination of resorcinol with ethylamine appears frequently in patents, often under elevated temperatures. Further exploration focuses on optimizing this reaction's conditions and investigating alternative approaches for increased efficiency and yield. I'm prioritizing reactions with readily available starting materials and fewer byproducts.

Analyzing Reaction Pathways

I've significantly expanded my exploration of synthesis routes. Direct amination of resorcinol remains a strong contender, with several patents offering detailed data on conditions and yields. Alkylation of m-aminophenol also looks promising, particularly the reductive alkylation method. I've uncovered a few more intricate pathways, but their complexity might outweigh their benefits. I'm focusing on evaluating yield, scalability, and reagent availability to determine the most viable options.

Consolidating Data and Routes

I'm now consolidating the data from various patents on N-ethyl-m-aminophenol synthesis. I'm focusing on the direct amination of resorcinol and the alkylation of m-aminophenol, as these routes appear most promising. I'm prioritizing the clearest data on reaction conditions, yields, and purities. My plan is to structure this data into tables for ease of comparison and then develop the requested Graphviz diagrams. I've begun drafting experimental protocols for the most viable routes, with the goal of creating a comprehensive technical guide.

In-Depth Technical Guide: 3-(Ethylamino)phenol (CAS 621-31-8)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(Ethylamino)phenol, a versatile chemical intermediate. The document details its physicochemical properties, synthesis protocols, key applications in research and industry, and essential safety and handling information.

Physicochemical Properties

This compound, also known as N-ethyl-m-aminophenol, is an aromatic organic compound. Its key physicochemical properties are summarized in the table below, providing a foundation for its application in various chemical processes.

| Property | Value |

| CAS Number | 621-31-8 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Very viscous deep orange liquid |

| Melting Point | 62 °C |

| Boiling Point | 349 °F at 12 mmHg |

| Solubility | Slightly soluble in water. |

| pKa | 9.88 (phenol) |

Synthesis of this compound

The primary industrial synthesis of this compound involves the N-ethylation of 3-aminophenol. Various methods exist, including reaction with ethyl chloride or diethyl sulfate. A representative experimental protocol is detailed below.

Experimental Protocol: N-Ethylation of 3-Aminophenol

This protocol outlines the synthesis of this compound via the reaction of 3-aminophenol with diethyl sulfate.

Materials:

-

3-Aminophenol

-

Diethyl sulfate

-

Sodium hydroxide

-

Hydrochloric acid

-

Toluene

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

-

Heating/cooling circulator

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge the reactor with 3-aminophenol and a suitable solvent like toluene.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture. The base acts as a scavenger for the sulfuric acid byproduct.

-

Ethylating Agent Addition: Carefully add diethyl sulfate to the reaction mixture via the addition funnel. Maintain the temperature of the exothermic reaction at a controlled setpoint using the circulator.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the consumption of the starting material is complete.

-

Work-up:

-

Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Neutralize the aqueous layer with hydrochloric acid.

-

Extract the aqueous layer with toluene to recover any dissolved product.

-

Combine all organic layers and wash with water to remove residual salts.

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

-

Synthesis Workflow Diagram

An In-Depth Technical Guide to the Solubility of 3-(Ethylamino)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Ethylamino)phenol, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process optimization, formulation development, and ensuring reaction efficiency. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds, particularly 3-aminophenol, to provide valuable insights and predictive understanding.

Physicochemical Properties of this compound

This compound is a bifunctional organic molecule containing both a secondary amine and a phenolic hydroxyl group attached to a benzene ring. This structure imparts both hydrogen bond donating and accepting capabilities, as well as a significant nonpolar surface area from the aromatic ring and the ethyl group. These features govern its solubility behavior in various organic solvents.

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl Group (-OH): Capable of forming strong hydrogen bonds, enhancing solubility in polar, protic solvents.

-

Ethylamino Group (-NHCH₂CH₃): The secondary amine can also participate in hydrogen bonding. The ethyl group increases the nonpolar character compared to a primary amine.

-

Benzene Ring: A significant nonpolar component that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

Quantitative Solubility Data (with 3-Aminophenol as a proxy)

Below is a summary of the mole fraction solubility (x₁) of 3-aminophenol in several organic solvents at different temperatures.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 3-Aminophenol |

| Tetrahydrofuran (THF) | 283.15 | 0.1985 |

| 293.15 | 0.2451 | |

| 303.15 | 0.3012 | |

| 313.15 | 0.3689 | |

| 323.15 | 0.4495 | |

| 1,4-Dioxane | 283.15 | 0.1698 |

| 293.15 | 0.2103 | |

| 303.15 | 0.2595 | |

| 313.15 | 0.3188 | |

| 323.15 | 0.3892 | |

| Acetonitrile | 283.15 | 0.0895 |

| 293.15 | 0.1112 | |

| 303.15 | 0.1378 | |

| 313.15 | 0.1698 | |

| 323.15 | 0.2085 | |

| Ethyl Acetate | 283.15 | 0.0453 |

| 293.15 | 0.0569 | |

| 303.15 | 0.0715 | |

| 313.15 | 0.0896 | |

| 323.15 | 0.1121 | |

| Isopropyl Acetate | 283.15 | 0.0289 |

| 293.15 | 0.0365 | |

| 303.15 | 0.0461 | |

| 313.15 | 0.0581 | |

| 323.15 | 0.0732 | |

| n-Butyl Acetate | 283.15 | 0.0245 |

| 293.15 | 0.0311 | |

| 303.15 | 0.0393 | |

| 313.15 | 0.0496 | |

| 323.15 | 0.0625 | |

| Amyl Acetate | 283.15 | 0.0211 |

| 293.15 | 0.0268 | |

| 303.15 | 0.0339 | |

| 313.15 | 0.0428 | |

| 323.15 | 0.0539 | |

| 1,2-Dichloroethane | 283.15 | 0.0021 |

| 293.15 | 0.0028 | |

| 303.15 | 0.0037 | |

| 313.15 | 0.0049 | |

| 323.15 | 0.0065 | |

| Trichloromethane | 283.15 | 0.0011 |

| 293.15 | 0.0014 | |

| 303.15 | 0.0019 | |

| 313.15 | 0.0025 | |

| 323.15 | 0.0032 | |

| Benzene | 283.15 | 0.0006 |

| 293.15 | 0.0008 | |

| 303.15 | 0.0011 | |

| 313.15 | 0.0015 | |

| 323.15 | 0.0020 |

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. The data for 3-aminophenol clearly demonstrates this positive correlation.[1]

-

Solvent Polarity: The principle of "like dissolves like" is central. This compound, having both polar and nonpolar characteristics, is expected to have higher solubility in polar aprotic solvents like THF and 1,4-dioxane, and lower solubility in nonpolar solvents like benzene and other hydrocarbons. The presence of the polar -OH and -NH groups facilitates interaction with polar solvent molecules.

-

Hydrogen Bonding: The ability of this compound to act as both a hydrogen bond donor (from the -OH and N-H groups) and acceptor (at the oxygen and nitrogen atoms) is critical. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or are strong hydrogen bond acceptors (aprotic solvents like ethers and ketones) are generally good solvents for this compound.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a compound like this compound are the Shake-Flask Method and the Crystal-Clear Point (or Solvent Addition) Method.

Shake-Flask Method (Thermodynamic Equilibrium Solubility)

This is a classic and widely used method to determine the thermodynamic equilibrium solubility of a compound.

Detailed Methodology:

-

Preparation: A known volume of the selected organic solvent is placed into a series of sealed containers (e.g., glass vials or flasks).

-

Addition of Solute: An excess amount of solid this compound is added to each container to ensure that a saturated solution is formed and that undissolved solid remains.

-

Equilibration: The containers are sealed and placed in a constant temperature environment (e.g., a shaker bath or incubator). They are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand to let the excess solid settle. The solid and liquid phases are then carefully separated, usually by centrifugation followed by withdrawal of the supernatant, or by filtration through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter). It is crucial to maintain the temperature during this step to avoid precipitation or further dissolution.

-

Analysis: A known aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, g/L, or as a mole fraction.

Crystal-Clear Point Method (Solvent Addition Method)

This method is often faster than the shake-flask method and is well-suited for determining solubility at a constant temperature, especially in multicomponent systems.

Detailed Methodology:

-

Initial Suspension: A precisely weighed amount of this compound is placed in a thermostatted vessel. A small, known amount of the solvent is added to create a suspension.

-

Titration with Solvent: The suspension is stirred at a constant temperature. The same solvent is then slowly and continuously added at a known rate to the suspension.

-

Detection of Clear Point: The point at which the last solid particle dissolves, resulting in a completely clear solution, is visually or instrumentally detected. This is the "clear point." Modern instruments use turbidity sensors or in-situ cameras to accurately determine this point.

-

Calculation: The total amount of solvent added to reach the clear point is recorded. The solubility is then calculated based on the initial mass of the solute and the total volume or mass of the solvent at the clear point. The addition rate of the solvent is a critical parameter and should be slow enough to allow for complete dissolution at each stage.

Conclusion

References

Spectroscopic Profile of 3-(Ethylamino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Ethylamino)phenol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information presented is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound. While direct experimental spectra for this specific compound are not widely published, these values are based on established principles of spectroscopy and data from structurally similar aminophenols.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.1 - 6.3 | Doublet | ~2.0 |

| H-4 | 6.0 - 6.2 | Doublet of Doublets | ~8.0, 2.0 |

| H-5 | 6.9 - 7.1 | Triplet | ~8.0 |

| H-6 | 6.2 - 6.4 | Doublet of Doublets | ~8.0, 2.0 |

| -OH | 8.5 - 9.5 | Broad Singlet | - |

| -NH- | 3.5 - 4.5 | Broad Singlet | - |

| -CH₂- (Ethyl) | 3.0 - 3.2 | Quartet | ~7.0 |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet | ~7.0 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 157 - 159 |

| C-2 | 99 - 101 |

| C-3 (-NH) | 149 - 151 |

| C-4 | 104 - 106 |

| C-5 | 129 - 131 |

| C-6 | 107 - 109 |

| -CH₂- (Ethyl) | 37 - 39 |

| -CH₃ (Ethyl) | 14 - 16 |

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 137 | [M]⁺ | Molecular Ion |

| 122 | [M - CH₃]⁺ | Loss of a methyl group |

| 108 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 94 | [M - C₂H₅N + H]⁺ | Cleavage of the ethylamino group |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Spectral Width: 0 to 200 ppm.

-

Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Parameters:

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40 - 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Amine Group in 3-(Ethylamino)phenol: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylamino)phenol is a bifunctional organic molecule featuring both a secondary amine and a phenolic hydroxyl group attached to a benzene ring at the meta-position. This unique structure makes it a valuable intermediate in the synthesis of dyes and pharmaceuticals. The reactivity of this compound is dictated by the interplay of these two functional groups. While the hydroxyl group imparts weak acidity and susceptibility to O-alkylation, the ethylamino group is basic and nucleophilic, undergoing a distinct set of characteristic reactions. This guide provides an in-depth examination of the reactivity of the secondary amine group, offering insights into its chemical behavior, relevant quantitative data, and detailed experimental considerations.

The core of its amine reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a base and a nucleophile.[1] The presence of both an alkyl (ethyl) and an aryl (phenyl) substituent on the nitrogen classifies it as a secondary aromatic amine, influencing its reactivity compared to primary or tertiary amines.

Electronic and Steric Landscape

The chemical behavior of the amine group in this compound is modulated by the electronic effects of the aromatic ring and the hydroxyl substituent. Both the ethylamino and hydroxyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution.[2] The hydroxyl group, particularly in its deprotonated phenoxide form, is a strong activating group. These electron-donating properties increase the electron density on the benzene ring and can subtly influence the nucleophilicity of the amine nitrogen.

Core Reactivity of the Amine Group

The secondary amine in this compound undergoes several fundamental reactions, including acid-base reactions, alkylation, acylation, and reaction with nitrous acid.

Basicity and Salt Formation

Like other amines, the ethylamino group is basic due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form the corresponding ammonium salt in an exothermic reaction.[3] This property is crucial for solubilizing the compound in acidic aqueous solutions and for purification processes.

Reaction: R-NH-R' + HCl → [R-NH₂-R']⁺Cl⁻

N-Alkylation

The amine group serves as a nucleophile and can be alkylated by reacting with alkyl halides. This reaction introduces a new alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine.

Reaction: R-NH-R' + R''-X → [R-N(R'')(R')-R]⁺X⁻ → R-N(R'')(R')-R + HX

A significant challenge in N-alkylation is the potential for over-alkylation.[5] The tertiary amine product can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt.[5] Controlling stoichiometry, reaction conditions, and using specific protocols are essential for achieving selective mono-alkylation.[5][6]

N-Acylation

N-acylation is a highly efficient and common reaction for secondary amines. This compound reacts rapidly with acylating agents, such as acid chlorides or acid anhydrides, to form a stable N-substituted amide. This reaction is often used as a method for protecting the amine group during multi-step syntheses.[7][8]

Reaction: R-NH-R' + R''-COCl → R-N(COR'')(R')-R + HCl

The resulting amide is significantly less nucleophilic and basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This prevents further acylation. The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[7]

Reaction with Nitrous Acid (N-Nitrosation)

Unlike primary aromatic amines which undergo diazotization to form diazonium salts, secondary amines react with nitrous acid (HNO₂) to form N-nitrosamines.[9][10] Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures.[9] The electrophile in this reaction is the nitrosonium ion (NO⁺).

Reaction: R-NH-R' + HNO₂ → R-N(NO)-R' + H₂O

The formation of N-nitrosamines is a significant reaction, as many compounds in this class are potent carcinogens.[9][11] Therefore, conditions that could lead to their formation, such as the presence of residual nitrites in acidic media, must be carefully controlled in pharmaceutical development.[11]

Quantitative Reactivity Data

While specific kinetic data for the reactions of this compound are not extensively published, the following table summarizes key physicochemical properties and general reactivity parameters that govern the behavior of its functional groups.

| Parameter | Value / Description | Significance for Amine Reactivity |

| Molecular Formula | C₈H₁₁NO | Provides the elemental composition.[12] |

| Molecular Weight | 137.18 g/mol | Essential for stoichiometric calculations in reactions.[3] |

| Amine Basicity (pKaH) | Not available; estimated to be lower than aliphatic secondary amines (pKaH ~11) due to the aryl group. | Determines the extent of protonation at a given pH. A lower pKaH indicates weaker basicity.[4] |

| Phenol Acidity (pKa) | ~10 (comparable to phenol, pKa ~9.98)[3][13] | Indicates the hydroxyl group is weakly acidic. At pH > 10, the phenoxide form predominates, which can influence reaction pathways by altering the molecule's electronic profile. |

| N-Alkylation | Moderate reactivity; subject to over-alkylation. | The amine is sufficiently nucleophilic to react with alkyl halides, but selectivity can be an issue.[5] |

| N-Acylation | High reactivity and yield. | This is a very favorable and easily controlled reaction, often proceeding to completion under mild conditions.[7] |

Experimental Protocols

Detailed experimental procedures must be optimized for specific substrates and desired outcomes. The following are generalized protocols for key transformations of the amine group.

General Protocol for N-Acylation

This procedure outlines the formation of an amide using an acid chloride.

-

Dissolution : Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition : Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) to the solution and cool the mixture in an ice bath (0 °C).

-

Acylating Agent Addition : Slowly add the acyl chloride (1.0-1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction : Extract the aqueous layer with the reaction solvent.

-

Purification : Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6][7][14]

General Protocol for Selective N-Alkylation

This procedure is designed to favor mono-alkylation.

-

Reactant Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) and a mild base (e.g., K₂CO₃ or NaHCO₃, 2.0-3.0 eq.) in a polar solvent like acetonitrile or DMF.[6]

-

Alkyl Halide Addition : Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature to control the initial reaction rate.[6]

-

Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed. Closely monitor the reaction by TLC or LC-MS to minimize the formation of the dialkylated byproduct.

-

Work-up : Upon completion, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[6]

-

Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated product.[6]

Conclusion

The secondary amine group of this compound is a versatile functional handle that exhibits predictable and controllable reactivity. Its basicity, nucleophilicity, and susceptibility to N-acylation, N-alkylation, and N-nitrosation make it a key site for molecular modification. A thorough understanding of these reactions, coupled with careful control of experimental conditions to manage selectivity (especially in N-alkylation) and safety (regarding N-nitrosamine formation), is critical for leveraging this compound as an intermediate in the fields of pharmaceutical and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemcess.com [chemcess.com]

- 3. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. jove.com [jove.com]

- 10. Blog Details [chemicea.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in m-(Ethylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(Ethylamino)phenol is a substituted phenol derivative of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring both a hydroxyl and a secondary amino group on the aromatic ring, presents a unique reactivity profile. The interplay between these two functional groups governs the molecule's behavior in chemical transformations, making a thorough understanding of its reactivity essential for its effective utilization in synthesis and drug design. This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in m-(Ethylamino)phenol, focusing on its acidity, nucleophilicity, and participation in key organic reactions.

Physicochemical Properties

The reactivity of the hydroxyl group is intrinsically linked to its acidic and nucleophilic character. The presence of the electron-donating ethylamino group at the meta position significantly influences these properties compared to unsubstituted phenol.

Acidity (pKa)

The acidity of the phenolic hydroxyl group is a critical parameter that dictates its propensity to exist as a phenoxide ion, a much stronger nucleophile. The ethylamino group, being an electron-donating group, is expected to decrease the acidity of the phenol, resulting in a higher pKa value compared to phenol (pKa ≈ 10). Computational predictions provide a valuable estimate for this property.

| Property | Value | Method |

| Predicted pKa | 10.16 | ACD/Labs |

This predicted value suggests that a moderately strong base is required to deprotonate the hydroxyl group to a significant extent.

Reactivity of the Hydroxyl Group

The hydroxyl group of m-(Ethylamino)phenol can participate in a variety of reactions, including O-alkylation, O-acylation, and oxidation. However, the presence of the more nucleophilic amino group introduces a challenge of chemoselectivity.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and versatile method for the formation of ethers from an alcohol and an alkyl halide. In the case of m-(Ethylamino)phenol, direct O-alkylation is complicated by the higher nucleophilicity of the amino group, which can lead to N-alkylation as a competing side reaction. To achieve selective O-alkylation, a common strategy involves the protection of the amino group.

A robust method for the selective O-alkylation of aminophenols involves the temporary protection of the amino group as an imine by reaction with an aldehyde, such as benzaldehyde. The resulting imine is significantly less nucleophilic, allowing for the subsequent alkylation of the hydroxyl group. The imine protecting group can then be readily removed by hydrolysis under acidic conditions to yield the desired O-alkylated product.

Experimental Protocol: Selective O-Alkylation of Aminophenols

This general protocol, adapted from literature on aminophenols, can be applied to m-(Ethylamino)phenol.[1]

-

Protection of the Amino Group:

-

To a solution of the aminophenol (1 equivalent) in a suitable solvent (e.g., methanol), add benzaldehyde (1 equivalent).

-

Stir the mixture at room temperature for a specified time to form the imine.

-

The formation of the imine can be monitored by techniques such as TLC or NMR.

-

-

O-Alkylation:

-

To the solution containing the protected aminophenol, add a base (e.g., K₂CO₃, 2 equivalents) and the desired alkyl halide (1 equivalent).

-

Reflux the mixture for a period of time, monitoring the reaction progress by TLC.

-

-

Deprotection:

-

After completion of the alkylation, cool the reaction mixture and add an aqueous acid solution (e.g., HCl) to hydrolyze the imine.

-

Stir the mixture until the imine is fully cleaved.

-

Extract the O-alkylated product with a suitable organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data for O-Alkylation of Aminophenols

The following table, derived from studies on various aminophenols, illustrates the typical yields that can be expected for the selective O-alkylation using the protection strategy.[1] While m-(Ethylamino)phenol is not explicitly listed, these values provide a strong indication of the reaction's efficiency.

| Aminophenol | Alkyl Halide | Yield (%) |

| o-Aminophenol | Benzyl bromide | 93.5 |

| o-Aminophenol | Allyl bromide | 82.2 |

| o-Aminophenol | Methyl iodide | 53.8 |

| p-Aminophenol | Benzyl bromide | 76.4 |

O-Acylation (Esterification)

Similar to O-alkylation, the O-acylation of m-(Ethylamino)phenol to form esters faces competition from N-acylation. The relative nucleophilicity of the amino and hydroxyl groups is a key determinant of the reaction outcome. Generally, the amino group is more nucleophilic and will preferentially react with acylating agents under neutral or basic conditions.

To promote selective O-acylation, the reaction can be carried out under acidic conditions. Protonation of the more basic amino group to form an ammonium salt effectively deactivates it as a nucleophile, allowing the less basic hydroxyl group to react with the acylating agent (e.g., an acid chloride or anhydride).

Experimental Protocol: Selective O-Acylation of Hydroxyamino Acids (Adaptable)

The following protocol, developed for hydroxyamino acids, provides a framework for the selective O-acylation of m-(Ethylamino)phenol under acidic conditions.

-

Reaction Setup:

-

Dissolve the m-(Ethylamino)phenol in a suitable acidic solvent (e.g., glacial acetic acid with a catalytic amount of a strong acid like H₂SO₄ or HClO₄).

-

Cool the solution in an ice bath.

-

-

Acylation:

-

Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.5 equivalents) to the cooled solution.

-

Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by carefully adding water or a basic solution to neutralize the acid and hydrolyze any excess acylating agent.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or recrystallization.

-

Oxidation

The hydroxyl group of phenols can be oxidized to form quinones. In the case of m-(Ethylamino)phenol, the presence of the amino group makes the molecule susceptible to oxidation, potentially leading to the formation of quinone-imine structures or polymeric materials. The reaction outcome is highly dependent on the oxidizing agent and the reaction conditions.

Common oxidizing agents that can be used for the oxidation of phenols include:

-

Fremy's salt (Potassium nitrosodisulfonate): A mild reagent for the oxidation of phenols to quinones.

-

Chromic acid (H₂CrO₄) or other Cr(VI) reagents: Strong oxidizing agents that can lead to over-oxidation.

-

Hydrogen peroxide (H₂O₂): Can be used with various catalysts for phenol oxidation.

The oxidation of m-aminophenol, a closely related compound, in an acidic medium has been shown to produce CO₂ and quinone as the main soluble oxidation products. It is likely that the oxidation of m-(Ethylamino)phenol would proceed through a similar pathway, initiated by the formation of a phenoxyl radical, which can then undergo further reactions.

Conclusion

The reactivity of the hydroxyl group in m-(Ethylamino)phenol is a nuanced subject, heavily influenced by the presence of the meta-positioned ethylamino group. While the hydroxyl group is inherently less nucleophilic than the amino group, selective reactions at the oxygen center can be achieved through strategic manipulation of reaction conditions. Protection of the amino group is a key strategy for achieving high yields in O-alkylation reactions, while acidic conditions favor O-acylation. The oxidation of m-(Ethylamino)phenol is complex and can lead to a variety of products, including quinone-imines and polymeric materials. A thorough understanding of these reactivity principles is paramount for the successful application of m-(Ethylamino)phenol in the synthesis of novel compounds for pharmaceutical and materials science applications. Further research into specific reaction conditions and the isolation and characterization of products will continue to refine our understanding of this versatile molecule.

References

3-(Ethylamino)phenol: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 3-(Ethylamino)phenol, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding the chemical stability of this compound is critical for ensuring the quality, safety, and efficacy of resulting products. This document details the known reactivity of this compound, outlines potential degradation pathways under various stress conditions, and provides a framework for systematic stability testing. Methodologies for analysis and characterization of potential degradants are also discussed. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates general knowledge of phenolic amine chemistry and established principles of forced degradation studies to provide a robust framework for researchers.

Chemical and Physical Properties

This compound, with the CAS number 621-31-8, is an organic compound featuring an ethylamino group and a hydroxyl group attached to a benzene ring.[1] These functional groups dictate its chemical reactivity and susceptibility to degradation.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | Very viscous deep orange liquid | [2] |

| Boiling Point | 349 °F at 12 mmHg | [2] |

| Melting Point | 144 °F | [2] |

| Solubility | 0.1 to 1 mg/mL at 64 °F | [2] |

Stability Profile

The stability of this compound is influenced by its susceptibility to oxidation, reaction with acids and bases, and potential for photodegradation. As a phenol, it is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[3][4] The presence of the amino group imparts basic properties, allowing it to react with acids.[2]

Sensitivity to Air and Oxidation

This compound is known to be sensitive to prolonged exposure to air.[2] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinones.[3][4] The ethylamino group can also be a site for oxidation, potentially forming N-oxides or other related compounds.[3]

pH-Dependent Stability

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of phenolic compounds.[3] The energy from the light can promote the formation of reactive species and accelerate oxidative degradation pathways. Photostability testing is a critical component of forced degradation studies to assess the potential for light-induced degradation.[3]

Thermal Stability

Information on the thermal degradation of this compound is not extensively detailed in the literature. However, thermal stress, especially in the presence of oxygen and humidity, can accelerate degradation reactions.[3] Forced degradation studies typically involve exposing the compound to elevated temperatures to identify potential thermally induced degradation products.[3]

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of phenol and amine degradation, several degradation pathways can be postulated. These pathways can be investigated through forced degradation studies.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Core Reactions of 3-(Ethylamino)phenol: A Technical Guide for Scientific Professionals

Introduction: 3-(Ethylamino)phenol, with the CAS Number 621-31-8 and molecular formula C₈H₁₁NO, is a highly reactive aromatic compound. [1][2]Its chemical versatility stems from the presence of three distinct reactive sites: the aromatic ring, the phenolic hydroxyl group, and the secondary amino group. The interplay between the strong electron-donating and ortho-, para-directing hydroxyl group and the activating ethylamino group makes the benzene ring particularly susceptible to electrophilic substitution. [3][4][5]This compound serves as a critical intermediate in the synthesis of a wide array of molecules, from vibrant rhodamine and azo dyes to complex heterocyclic structures evaluated for pharmaceutical applications. [1][2][6]This guide details the core reactions of this compound, providing in-depth experimental protocols and quantitative data to support research and development.

Electrophilic Aromatic Substitution

The phenol ring, activated by both the hydroxyl and ethylamino groups, readily undergoes electrophilic substitution reactions, often under mild conditions without the need for strong Lewis acid catalysts. [4]

Halogenation (Bromination)

Phenols react rapidly with bromine water, leading to the poly-substitution of all activated ortho and para positions. [4][7]For this compound, the positions ortho and para to the powerful hydroxyl directing group are C4, C6, and C2. This reaction typically results in the formation of a white precipitate of the tri-brominated product.

Illustrative Experimental Protocol (Bromination):

-

Dissolve 1.37 g (10 mmol) of this compound in 100 mL of deionized water.

-

While stirring at room temperature, add a 5% aqueous solution of bromine water dropwise.

-

Continue the addition until the reddish-brown color of the bromine solution persists.

-

A white precipitate of 2,4,6-tribromo-3-(ethylamino)phenol will form immediately. [8]5. Stir the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Filter the precipitate using a Büchner funnel, wash thoroughly with cold water to remove excess bromine and HBr.

-

Dry the product in a desiccator. The yield is typically high.

Nitration

Nitration of highly activated phenols must be conducted with care, using dilute nitric acid to prevent oxidation and the formation of polymeric tar byproducts. [4][9]The reaction yields a mixture of ortho- and para-nitro derivatives.

Illustrative Experimental Protocol (Nitration):

-

Prepare a solution of this compound (e.g., 50 mmol) in a suitable solvent like glacial acetic acid. [9]2. Prepare a separate solution of dilute nitric acid (e.g., 30-40%) in water. [10]3. Cool both solutions to 0-5 °C in an ice bath.

-

Slowly add the cold nitric acid solution to the stirred phenol solution, maintaining the low temperature throughout the addition.

-

After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours.

-

Pour the reaction mixture into a larger volume of ice water to precipitate the products.

-

The mixture of ortho- and para-nitrated products can be separated by column chromatography or steam distillation, exploiting differences in volatility due to intramolecular (ortho) versus intermolecular (para) hydrogen bonding. [9]

Logical Relationship Diagram: Electrophilic Substitution

The following diagram illustrates the primary positions on the this compound ring that are susceptible to attack by an electrophile (E⁺).

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The treatment of phenol with phthalic anhydride in class 12 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How does Phthalic anhydride react with phenol? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. corning.com [corning.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

commercial availability and suppliers of 3-(Ethylamino)phenol

An In-depth Technical Guide to 3-(Ethylamino)phenol: Commercial Availability, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, access to high-quality chemical intermediates is paramount. This compound (CAS No. 621-31-8), a key organic compound, serves as a vital building block in the synthesis of various dyes and pharmaceuticals.[1] This technical guide provides a comprehensive overview of its commercial availability, suppliers, physicochemical properties, and representative synthesis protocols.

Physicochemical Properties

This compound, also known as N-Ethyl-m-aminophenol, is an organic compound featuring an ethylamino group attached to a phenol ring.[1][2] This structure imparts both basic properties, due to the amino group, and acidic characteristics from the phenolic hydroxyl group, making it a versatile reactant in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 621-31-8 | [1][3][4][5][6][7] |

| Molecular Formula | C₈H₁₁NO | [1][4][7][8] |

| Molecular Weight | 137.18 g/mol | [3][4][6][7] |

| Boiling Point | 282 °C | [4] |

| Appearance | Solid or liquid (purity dependent) | [1] |

| Solubility | Soluble in organic solvents, moderate water solubility | [1] |

| Purity | Typically 95% | [3][5][6] |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers who cater to research and development needs. The compound is typically sold in quantities ranging from grams to kilograms, with purity levels commonly around 95%. Below is a summary of prominent suppliers and their offerings.

| Supplier | Brand | Purity | Available Quantities | Price (Example) |

| CymitQuimica | Apollo Scientific | 95% | 1g, 5g, 10g | €188.00 (1g) |

| Apollo Scientific | - | 95% | 1g, 5g | £105.00 (1g) |

| Biosynth | - | - | - | Pricing on request |

| Toronto Research Chemicals (via Fisher Scientific) | TRC | - | 250mg, 1g | Pricing on request |

| Fluorochem | - | 95% | - | Pricing on request |

| BLD Pharm | - | - | - | Pricing on request |

Note: Prices are subject to change and may vary based on location and availability. It is recommended to contact the suppliers directly for the most current pricing and stock information.

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable intermediate in several industrial and research applications:

-

Dye Synthesis: It is a precursor in the manufacturing of various dyes.[1]

-

Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of more complex pharmaceutical agents.[1] A related compound, 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, has been investigated in combination with antiepileptic drugs for pain treatment.[9]

-

Fluorophores: this compound has been utilized as a fluorophore for acrylate-based polymers.[4]

Representative Synthesis Protocol

While specific industrial synthesis methods for this compound are often proprietary, a general approach can be derived from the synthesis of analogous compounds like 3-diethylaminophenol. A common method involves the amination of resorcinol.

Reaction: Resorcinol + Diethylamine → 3-Diethylaminophenol

A representative laboratory-scale procedure for a similar compound is as follows:

-

Reaction Setup: In a 100 ml autoclave, add resorcinol (2.2 g, 20 mmol), diethylamine (30 mmol), and a Raney Ni catalyst (110 mg). Add 50 ml of water as the solvent.[10]

-

Hydrogenation: Purge the autoclave with hydrogen gas three times, then maintain a hydrogen pressure of 0.05 MPa.[10]

-

Heating and Reaction: Rapidly heat the mixture to 200 °C and stir at this temperature for 3 hours.[10]

-

Work-up: After cooling to room temperature, extract the mixture with n-butyl acetate.[10]

-

Purification: Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product using silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 3:1 v/v) to yield the final product.[10]

Note: This protocol is for the synthesis of 3-diethylaminophenol and should be adapted and optimized for this compound by using ethylamine instead of diethylamine. Appropriate safety precautions must be taken when working with high pressures, temperatures, and flammable reagents.

Below is a diagram illustrating a generalized workflow for the synthesis and procurement of this compound for research purposes.

References

- 1. CAS 621-31-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 621-31-8 | AAA62131 | Biosynth [biosynth.com]

- 5. 621-31-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 621-31-8|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.be [fishersci.be]

- 9. CN105520924B - Combination of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol and an antiepileptic drug - Google Patents [patents.google.com]

- 10. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: The Utility of 3-(Ethylamino)phenol in Fluorescent Dye Synthesis

Introduction

3-(Ethylamino)phenol, and more commonly its diethyl analogue, 3-(diethylamino)phenol, are pivotal precursors in the synthesis of a wide array of fluorescent dyes. These dyes, particularly those belonging to the rhodamine and coumarin families, are indispensable tools in modern research, diagnostics, and drug development. Their utility stems from their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable absorption and emission spectra. These characteristics make them ideal for a variety of applications, such as fluorescent labeling of biomolecules, in-vivo imaging, and the development of sensitive fluorescent probes for detecting ions and other small molecules. This document provides a detailed overview of the synthesis of representative fluorescent dyes from 3-(diethylamino)phenol, their photophysical properties, and protocols for their application in cellular imaging.

Note: While the user specified this compound, the vast majority of literature and common practice involves the use of 3-(diethylamino)phenol in the synthesis of the fluorescent dyes discussed below. Therefore, this document will focus on derivatives from 3-(diethylamino)phenol, as it is the more prevalent and well-documented precursor.

Data Presentation: Photophysical Properties of Representative Dyes

The following table summarizes the key photophysical properties of two prominent fluorescent dyes synthesized from 3-(diethylamino)phenol: Rhodamine B and a representative 7-(diethylamino)coumarin derivative. This data is crucial for selecting the appropriate dye and imaging parameters for specific research applications.

| Dye | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ_f) | Citations |

| Rhodamine B | Ethanol | 543 nm | 565 nm | 106,000 cm⁻¹M⁻¹ | 0.49 - 0.70 | [1][2][3] |

| 7-(diethylamino)-4-(2-arylethenyl)coumarin | Toluene | 452 nm | 510 nm | 48,000 cm⁻¹M⁻¹ | 0.85 | [4] |

Experimental Protocols

Synthesis of Rhodamine B from 3-(Diethylamino)phenol

This protocol details the synthesis of Rhodamine B, a classic and widely used fluorescent dye, through the condensation of 3-(diethylamino)phenol with phthalic anhydride.

Materials:

-

3-(Diethylamino)phenol

-

Phthalic anhydride

-

Propionic acid

-

p-Toluenesulfonic acid (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

Combine 3-(diethylamino)phenol (2 equivalents) and phthalic anhydride (1 equivalent) in a round-bottom flask.

-

Add propionic acid to the flask to serve as the solvent.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 10 mol%).

-

Heat the reaction mixture to reflux at 80°C under a nitrogen atmosphere for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the crude Rhodamine B.

-

Filter the precipitate and wash it thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to obtain pure Rhodamine B as a crystalline solid.

Application Protocol: Staining Mitochondria in Live Cells with a Rhodamine Derivative (TMRM)

This protocol describes the use of Tetramethylrhodamine, methyl ester (TMRM), a cell-permeant rhodamine dye, to stain and visualize functional mitochondria in live cells. The accumulation of this cationic dye is dependent on the mitochondrial membrane potential.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Tetramethylrhodamine, methyl ester (TMRM)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a TRITC filter set

Procedure:

-

Preparation of TMRM Stock Solution: Prepare a 10 mM stock solution of TMRM in high-quality, anhydrous DMSO. Store this stock solution at -20°C, protected from light.

-

Preparation of Staining Solution: On the day of the experiment, dilute the TMRM stock solution in complete cell culture medium to a final working concentration of 250 nM.

-

Cell Staining:

-

Remove the culture medium from the live cells.

-

Add the 250 nM TMRM staining solution to the cells.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

After incubation, gently remove the staining solution.

-

Wash the cells three times with warm PBS or another suitable buffer to remove any unbound dye.

-

-

Imaging:

-

Immediately after washing, mount the coverslip on a slide with a drop of PBS or view the cells directly in the imaging dish.

-

Visualize the stained mitochondria using a fluorescence microscope equipped with a TRITC filter set (Excitation: ~540 nm, Emission: ~570 nm). Healthy cells with active mitochondria will exhibit bright red-orange fluorescence in their mitochondrial network.[5][6][]

-

Visualizations

Synthesis of Rhodamine B